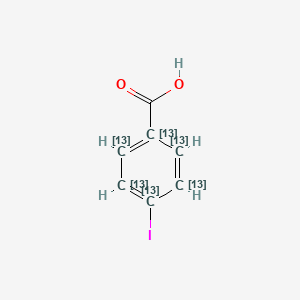
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring, which is isotopically labeled with carbon-13 at all six carbon positions. This isotopic labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
The synthesis of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of isotopically labeled benzene (1,2,3,4,5,6-13C6).
Iodination: The labeled benzene undergoes iodination to introduce the iodine atom at the desired position. This can be achieved using iodine and a suitable oxidizing agent.
Carboxylation: The iodinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step can be performed using carbon dioxide under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of di-carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
NMR Spectroscopy: The isotopic labeling with carbon-13 makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Tracer Studies: The compound can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Drug Development: It can be used in the development of new pharmaceuticals by serving as a model compound for studying drug interactions and mechanisms of action.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and interactions. In biological systems, the compound can interact with various enzymes and receptors, providing insights into metabolic pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid include:
4-iodobenzoic acid: Similar in structure but lacks isotopic labeling.
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: Similar but with a bromine atom instead of iodine.
4-iodo(1,2,3,4,5,6-13C6)benzene: Similar but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of isotopic labeling, iodine substitution, and carboxylic acid functionality, making it a versatile tool in various scientific research fields.
Propriétés
Formule moléculaire |
C7H5IO2 |
|---|---|
Poids moléculaire |
253.974 g/mol |
Nom IUPAC |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
GHICCUXQJBDNRN-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)I |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















